3,5-ジエチル-1H-1,2,4-トリアゾール

概要

説明

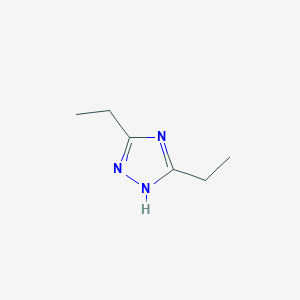

3,5-diethyl-1H-1,2,4-triazole is a nitrogenous heterocyclic compound . It has a molecular weight of 125.17 and a melting point of 61-62°C . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of triazole derivatives has been reported in various studies . A novel C–N-linked triheterocyclic compound, 3,5-ditetrazolyl-1,2,4-triazole (DTT), was synthesized via a facile strategy from 3,5-diamino-1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of 3,5-diethyl-1H-1,2,4-triazole is represented by the InChI code: 1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3, (H,7,8,9) .

Chemical Reactions Analysis

Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Physical And Chemical Properties Analysis

3,5-diethyl-1H-1,2,4-triazole is a powder at room temperature with a melting point of 61-62°C . It has a molecular weight of 125.17 .

科学的研究の応用

医薬品化学

3,5-ジエチル-1H-1,2,4-トリアゾールを含むトリアゾール化合物は、幅広い生物活性を持つ重要な複素環化合物です . これらの化合物は、抗菌、鎮痛、抗炎症、抗けいれん、抗腫瘍、抗マラリア、抗ウイルス、抗増殖、および抗がん活性のために、さまざまな薬物で使用されてきました .

農薬化学

トリアゾール化合物は、農薬化学において重要な用途価値があります . これらの化合物は、酵素や受容体とのさまざまな非共有結合を形成し、広スペクトルの生物活性を誘発します .

材料化学

材料化学の分野では、トリアゾール化合物は広く使用されています . これらの化合物のユニークな構造により、酵素や受容体とのさまざまな非共有結合の形成が促進されます .

抗がん剤としての応用

トリアゾール化合物は、抗がん剤としての応用において可能性を示しています . たとえば、トリアゾール部分を含むレトロゾール、アナストロゾール、ボロゾールは、非常に効果的な抗がん剤です .

抗結核剤としての応用

トリアゾール化合物は、抗結核剤としての応用においても可能性を示しています . これらの化合物は、酵素や受容体との非共有結合を形成する能力により、この分野で効果的です .

抗菌剤としての応用

3,5-ジエチル-1H-1,2,4-トリアゾールを含むトリアゾール化合物は、抗菌性を示しています . これらの化合物は、多剤耐性病原菌と闘うための新しいクラスの抗菌剤の開発に使用されてきました .

抗HIV剤としての応用

トリアゾール化合物は、抗HIV剤としての応用において可能性を示しています . これらの化合物のユニークな構造と酵素や受容体との非共有結合を形成する能力により、この分野で効果的です .

エネルギー材料としての応用

トリアゾールの誘導体である3,5-ジニトロ-1,2,4-トリアゾレートは、エネルギー材料としての応用の可能性があります . これらの化合物は、高い熱安定性と非常に低い衝撃感度および摩擦感度を示します .

作用機序

Target of Action

Triazole derivatives have been reported to exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole derivatives may interact with a variety of biological targets.

Mode of Action

It is known that the 1,2,3-triazole ring can produce anti-che activity by inhibiting both ache and buche activities . This suggests that 3,5-diethyl-1H-1,2,4-triazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Safety and Hazards

生化学分析

Biochemical Properties

3,5-Diethyl-1H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . The inhibition of these enzymes can lead to a decrease in glucose production, making 3,5-diethyl-1H-1,2,4-triazole a potential candidate for antidiabetic therapies. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their structure and function.

Cellular Effects

The effects of 3,5-diethyl-1H-1,2,4-triazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,5-diethyl-1H-1,2,4-triazole can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by altering the activity of key metabolic enzymes, which can impact the overall energy balance within the cell.

Molecular Mechanism

At the molecular level, 3,5-diethyl-1H-1,2,4-triazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 3,5-diethyl-1H-1,2,4-triazole can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-diethyl-1H-1,2,4-triazole have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that 3,5-diethyl-1H-1,2,4-triazole can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 3,5-diethyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as improved glucose metabolism and reduced inflammation . At high doses, 3,5-diethyl-1H-1,2,4-triazole can exhibit toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3,5-Diethyl-1H-1,2,4-triazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for the metabolism of many xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 3,5-diethyl-1H-1,2,4-triazole can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels.

Transport and Distribution

The transport and distribution of 3,5-diethyl-1H-1,2,4-triazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 3,5-diethyl-1H-1,2,4-triazole can bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its overall distribution within the organism.

Subcellular Localization

The subcellular localization of 3,5-diethyl-1H-1,2,4-triazole is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of 3,5-diethyl-1H-1,2,4-triazole in these compartments can affect its interactions with biomolecules and its overall biological activity. Additionally, post-translational modifications and targeting signals can direct 3,5-diethyl-1H-1,2,4-triazole to specific organelles, further influencing its function.

特性

IUPAC Name |

3,5-diethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGERGYDWQOPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573585 | |

| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-35-3 | |

| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of 3,5-diethyl-1H-1,2,4-triazole, compared to other triazoles, affect the structure and luminescent properties of the resulting silver(I) coordination polymers?

A1: The research by [] demonstrates that incorporating 3,5-diethyl-1H-1,2,4-triazole (Hdetrz) significantly influences both the structural assembly and the phosphorescent behavior of the resulting coordination polymers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)